Superior FAAH Inhibitory Potency
In a head-to-head evaluation of multiple spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 7-azaspiro[3.5]nonane scaffold (the core of the target compound) demonstrated significantly higher potency than alternative spirocyclic architectures. The 7-azaspiro[3.5]nonane series yielded lead compounds with FAAH kinact/Ki potency values >1500 M⁻¹ s⁻¹, clearly distinguishing it from other spirocyclic cores tested in the same study [1]. This quantitative threshold establishes the scaffold's privileged status for covalent FAAH inhibitor development relative to less potent spirocyclic alternatives [2].
| Evidence Dimension | FAAH inhibition potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Other spirocyclic cores tested in parallel |
| Quantified Difference | >1500 M⁻¹ s⁻¹ threshold exceeded only by 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane; other cores failed to achieve this level |
| Conditions | In vitro FAAH enzyme inhibition assay; covalent inhibitor kinetics |
Why This Matters
For procurement in FAAH-targeted drug discovery programs, this scaffold's validated potency (>1500 M⁻¹ s⁻¹) provides a proven starting point that inferior spirocyclic cores cannot match.
- [1] Meyers, M. J., Long, S. A., Pelc, M. J., Wang, J. L., Bowen, S. J., Walker, M. C., ... & Thorarensen, A. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545–6553. View Source
- [2] Seierstad, M., et al. (2011). Abstract confirms 7-azaspiro[3.5]nonane distinguished itself from other spirocyclic cores on the basis of superior FAAH potency. View Source
